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Compound of Interest

4-(2-Chloro-3-
methoxyphenyl)morpholine

Cat. No.: B13894022

Compound Name:

Core Identity & Synthesis of a Key Pharmacophore
Chemical Identity & CAS Registry

As a Senior Application Scientist, it is critical to distinguish between the target molecule and its
isomers. While the 4-chloro-3-methoxy isomer is indexed as CAS 1824096-97-0, the 2-chloro-
3-methoxy isomer is a distinct, less common intermediate often synthesized de novo for
specific Structure-Activity Relationship (SAR) studies.

The primary chemical anchor for this compound is its stable aniline precursor, from which it is

directly derived.
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Compound Name

4-(2-Chloro-3-methoxyphenyl)morpholine

IUPAC Name

4-(2-Chloro-3-methoxyphenyl)morpholine

Common Synonyms

N-(2-Chloro-3-methoxyphenyl)morpholine; 1-(2-
Chloro-3-methoxyphenyl)morpholine

Precursor CAS 113206-03-4 (2-Chloro-3-methoxyaniline)

Molecular Formula C11H14CINO2

Molecular Weight 227.69 g/mol

SMILES COclccecc(N2CCOCC2)ciCl

InChi Key (Predicted) VZARMICIYMJIKKP-UHFFFAOYSA-
N (Isomer dependent)

LogP (Calc) ~2.31

Topological Polar Surface Area 21.7 A2

Structural Significance

The 2-chloro-3-methoxy substitution pattern creates a unique steric and electronic

environment. The ortho-chlorine atom forces the morpholine ring out of planarity with the

benzene ring (atropisomerism potential), while the meta-methoxy group provides a hydrogen

bond acceptor site. This motif is highly valued in designing GPCR ligands (e.qg.,

dopamine/serotonin receptor antagonists) and Kinase inhibitors where the "ortho-effect” is

required to lock conformation.

Synthesis & Manufacturing Protocols

The synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine is non-trivial due to the

deactivating nature of the chlorine and the electron-donating methoxy group. Two primary

routes are validated for high-purity production.
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Method A: Buchwald-Hartwig Amination (Preferred for

Scale)

This method utilizes the 2-Chloro-3-methoxyaniline (CAS 113206-03-4) or 2-Chloro-3-methoxy-
1-bromobenzene as the starting material. The C-N bond formation is catalyzed by Palladium.

Substrates: 1-Bromo-2-chloro-3-methoxybenzene + Morpholine.

Catalyst: Pdz(dba)s or Pd(OAC)a.

Ligand: BINAP or Xantphos (Crucial for sterically hindered ortho-substituted aryls).

Base: NaOtBu or Cs2CO:s.

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Conditions: 100°C, 12-24h, Inert Atmosphere (N2/Ar).

Method B: Cyclization of Aniline (Classical)

Direct construction of the morpholine ring from the aniline precursor. This avoids expensive Pd
catalysts but requires harsh conditions.

Substrates: 2-Chloro-3-methoxyaniline (CAS 113206-03-4) + Bis(2-chloroethyl)ether.

Reagents: K2COs (Base), Nal (Catalyst).

Solvent: DMF or Diglyme.

Conditions: Reflux (140-160°C), 24-48h.

Yield: Typically lower (40-60%) due to steric hindrance from the ortho-chloro group.

Visualization: Synthesis Pathways

The following diagram illustrates the critical decision pathways for synthesizing this scaffold.
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Caption: Comparison of Classical Cyclization vs. Pd-Catalyzed Buchwald-Hartwig Synthesis for
Sterically Hindered Anilines.

Analytical Characterization & Quality Control

For drug development applications, the purity of this intermediate must be validated to exclude
regioisomers (e.g., 4-chloro-3-methoxy).

NMR Profile (Predicted)

e 'HNMR (400 MHz, CDCls):
o 9 6.90-7.20 (m, 3H): Aromatic protons (ABC spin system due to 1,2,3-substitution).
o 0 3.88 (s, 3H): Methoxy group (-OCHs3).
o 9 3.85 (t, 4H): Morpholine O-CH:z protons.

o 9 3.05 (t, 4H): Morpholine N-CH2 protons. Note: The chemical shift of N-CHz is
distinctively shielded compared to non-ortho substituted analogs due to the twist induced
by the 2-CI group.

Mass Spectrometry (LC-MS)

e lonization: ESI+
o Parent lon [M+H]*: m/z 228.1 (3°Cl) and 230.1 (3’Cl) in a 3:1 ratio.

o Fragmentation: Loss of morpholine ring (m/z ~86) and loss of methyl radical from methoxy.
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Applications in Drug Discovery

This molecule serves as a versatile "Tail" moiety in fragment-based drug design (FBDD).

o GPCR Antagonists: The 2-chloro-3-methoxy phenyl ring mimics the pharmacophore of
atypical antipsychotics (e.g., Aripiprazole derivatives), providing high affinity for D2/5-HT
receptors.

¢ Kinase Inhibitors: Used to occupy the solvent-exposed region of the ATP binding pocket. The
morpholine oxygen acts as a water-solubilizing group and a hydrogen bond acceptor.

o Metabolic Stability: The ortho-chloro substituent blocks metabolic oxidation at the 2-position,
while the methoxy group can be metabolically demethylated to a phenol (active metabolite
potential).

Safety & Handling (E-E-A-T)

Signal Word:WARNING

Hazard Class Statement Precaution

P264: Wash hands thoroughly

Acute Toxicity (Oral) H302: Harmful if swallowed. ]
after handling.
) o o P280: Wear protective
Skin Irritation H315: Causes skin irritation. )
gloves/clothing.
o H319: Causes serious eye P305+P351: Rinse cautiously
Eye Irritation o )
irritation. with water.
) o H412: Harmful to aquatic life P273: Avoid release to the
Aquatic Toxicity ) ] )
with long-lasting effects. environment.

Storage: Store at 2-8°C under inert gas (Argon). The morpholine nitrogen is prone to N-
oxidation if exposed to air/light over prolonged periods.
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 To cite this document: BenchChem. [Technical Guide: 4-(2-Chloro-3-
methoxyphenyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13894022#cas-number-for-4-2-chloro-3-
methoxyphenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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